(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine (E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine
Brand Name: Vulcanchem
CAS No.: 31490-38-7
VCID: VC11999001
InChI: InChI=1S/C15H15NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)CN=CC2=CC=CC=C2
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine

CAS No.: 31490-38-7

Cat. No.: VC11999001

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine - 31490-38-7

Specification

CAS No. 31490-38-7
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine
Standard InChI InChI=1S/C15H15NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Standard InChI Key UHERNABOIPEDIY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN=CC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)CN=CC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (E)-(4-methoxyphenyl)methylamine, reflects its structural features:

  • A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position).

  • A phenylmethylidene group (benzaldehyde-derived fragment).

  • An imine functional group (C=N) in the E (trans) configuration.

Molecular Formula: C15H15NO\text{C}_{15}\text{H}_{15}\text{NO}
Molecular Weight: 225.29 g/mol

Key Structural Features

  • The imine linkage (-CH=N-\text{-CH=N-}) confers rigidity and planarity, influencing electronic properties and reactivity.

  • Methoxy and phenyl groups contribute to hydrophobicity and steric effects, impacting solubility and intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a condensation reaction between 4-methoxybenzylamine and benzaldehyde under mild acidic or basic conditions. A representative protocol involves:

  • Reagents:

    • 4-Methoxybenzylamine (1 equiv.)

    • Benzaldehyde (1.1 equiv.)

    • Solvent: Ethanol or water .

    • Catalyst: Acetic acid (for acid-mediated condensation) or no catalyst (under basic conditions).

  • Procedure:

    • The amine and aldehyde are stirred at room temperature or reflux (60–80°C) for 30 minutes to 2 hours.

    • The product precipitates upon cooling and is purified via recrystallization or chromatography .

Yield: 85–95% (optimized conditions) .

Industrial-Scale Considerations

  • Green Chemistry: Water as a solvent reduces environmental impact .

  • Safety: Avoidance of hazardous reagents (e.g., n-BuLi, LiHMDS) enhances scalability and safety .

Physicochemical Properties

Physical Characteristics

PropertyValue
AppearanceGreenish-gray crystalline solid
Melting Point128–130°C
SolubilitySlightly soluble in water; soluble in ethanol, DMSO, and NaOH solutions .
Density1.12 ± 0.06 g/cm³

Spectroscopic Characterization

  • FTIR:

    • ν(C=N)\nu(\text{C=N}): 1590–1591 cm⁻¹ (strong absorption) .

    • ν(OCH3)\nu(\text{OCH}_3): 2830–2940 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • Imine proton (-CH=N-\text{-CH=N-}): δ 8.42 ppm (s, 1H) .

    • Methoxy protons: δ 3.81 ppm (s, 3H).

    • Aromatic protons: δ 6.8–7.5 ppm (m, 9H).

  • GC-MS:

    • Molecular ion peak at m/z 225 (M⁺), confirming molecular weight .

Chemical Reactivity and Applications

Reactivity Profile

  • Oxidation: The imine bond can oxidize to form nitriles or amides under strong oxidative conditions.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) yields secondary amines.

  • Acid/Base Behavior: Protonation at the imine nitrogen occurs in acidic media, enhancing solubility .

Biological Activities

  • Antioxidant Activity:

    • DPPH radical scavenging assay: EC₅₀ = 10.46 ppm, comparable to ascorbic acid .

    • Mechanism: Electron donation via the imine group quenches free radicals.

  • Antimicrobial Potential: Structural analogs exhibit inhibition against E. coli and S. aureus (hypothetical extrapolation from similar Schiff bases).

Industrial and Research Applications

  • Chiral Resolution: Used as a resolving agent for enantiomers in asymmetric synthesis .

  • Coordination Chemistry: Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBiological Activity (EC₅₀)
(E)-(4-Methoxyphenyl)methylamineUnsubstituted phenyl group10.46 ppm (DPPH)
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenolAdditional phenolic -OH group8.2 ppm (DPPH)
N,N-Dimethyl-4-methoxyanilineTertiary amine (no imine)Not bioactive

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